4'-Hydroxyclobazam
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Overview
Description
4’-Hydroxyclobazam is a metabolite of clobazam, a benzodiazepine class medication primarily used as an anticonvulsant and anxiolytic. Clobazam is metabolized in the liver to form 4’-Hydroxyclobazam, which contributes to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The formation of 4’-Hydroxyclobazam is facilitated by cytochrome P450 enzymes, specifically CYP2C18 and CYP2C19 . The hydroxylation of clobazam occurs at the 4’ position of the phenyl ring, resulting in the formation of 4’-Hydroxyclobazam.
Industrial Production Methods: Industrial production of 4’-Hydroxyclobazam involves the use of recombinant cytochrome P450 enzymes to catalyze the hydroxylation of clobazam. This method ensures high specificity and yield of the desired metabolite .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyclobazam undergoes various chemical reactions, including:
Hydroxylation: The primary reaction leading to its formation from clobazam.
Demethylation: Conversion to 4’-hydroxy-N-desmethylclobazam by cytochrome P450 enzymes.
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes (CYP2C18, CYP2C19, CYP3A4, CYP2B6).
Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
4’-Hydroxy-N-desmethylclobazam: Formed through demethylation of 4’-Hydroxyclobazam.
Scientific Research Applications
4’-Hydroxyclobazam has several scientific research applications, including:
Pharmacokinetic Studies: Used to understand the metabolism and pharmacokinetics of clobazam.
Drug Interaction Studies: Investigates interactions with other drugs metabolized by cytochrome P450 enzymes.
Biomarker Research: Serves as a biomarker for monitoring clobazam therapy in patients.
Mechanism of Action
The exact mechanism of action of 4’-Hydroxyclobazam is not fully understood. it is believed to involve the potentiation of GABAergic neurotransmission by binding to the benzodiazepine site of the GABA A receptor . This binding enhances the inhibitory effects of GABA, leading to its anticonvulsant and anxiolytic properties .
Comparison with Similar Compounds
N-desmethylclobazam: Another major metabolite of clobazam with similar pharmacological activity.
4’-Hydroxy-N-desmethylclobazam: Formed from 4’-Hydroxyclobazam through demethylation.
Uniqueness: 4’-Hydroxyclobazam is unique due to its specific formation through hydroxylation and its role in the pharmacological effects of clobazam. Its presence and concentration in the body can significantly influence the therapeutic outcomes of clobazam therapy .
Properties
CAS No. |
70643-28-6 |
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Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O3/c1-18-13-7-2-10(17)8-14(13)19(16(22)9-15(18)21)11-3-5-12(20)6-4-11/h2-8,20H,9H2,1H3 |
InChI Key |
NKSXJAYACJZMBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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